molecular formula C9H15ClFNO3 B1653304 Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 1803585-70-7

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride

Cat. No.: B1653304
CAS No.: 1803585-70-7
M. Wt: 239.67
InChI Key: SMVNVGQDGFXPKG-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylate hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a fluorine atom, an oxa-bridge, and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the fluorine atom via fluorination reactions.
  • Esterification to introduce the ethyl carboxylate group.
  • Conversion to the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient reaction control and scale-up, as well as purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals targeting various diseases.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of other complex molecules or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: Similar structure but with a sulfur atom replacing the nitrogen in the azaspiro ring.

    2-Oxa-6-azaspiro[3.4]octane: Lacks the fluorine atom and the ethyl carboxylate group.

Uniqueness

Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylate hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO3.ClH/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;/h11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVNVGQDGFXPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNCC12COC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-70-7
Record name 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid, 8-fluoro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803585-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Reactant of Route 2
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Reactant of Route 3
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Reactant of Route 4
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Reactant of Route 6
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride

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